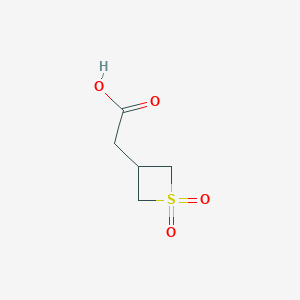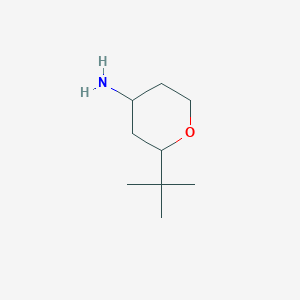
2-(1,1-Dioxidothietan-3-yl)essigsäure
Übersicht
Beschreibung
2-(1,1-Dioxidothietan-3-yl)acetic acid is a heterocyclic compound with the molecular formula C5H8O4S and a molecular weight of 164.18 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom. The thietane ring is further oxidized to form a sulfone group, making the compound a dioxidothietane derivative. This unique structure imparts specific chemical properties and reactivity to the compound.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Dioxidothietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various neurotransmitter systems, including the adrenergic, gabaergic, and serotoninergic systems .
Mode of Action
It has been suggested that the compound may have a stimulatory action on the adrenergic system and an inhibitory action on the gabaergic system . At higher doses, it may also have an activating effect on the serotoninergic system .
Biochemical Pathways
It is likely that the compound influences pathways related to the neurotransmitter systems it interacts with, leading to changes in neural signaling and potentially contributing to its antidepressant effects .
Result of Action
The compound’s interactions with various neurotransmitter systems suggest that it may influence neural signaling and contribute to its observed antidepressant effects .
Biochemische Analyse
Biochemical Properties
2-(1,1-Dioxidothietan-3-yl)acetic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfone group is likely to participate in redox reactions, potentially acting as an oxidizing agent. It may interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein structure and function. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may serve as a substrate for specific enzymes involved in sulfur metabolism .
Cellular Effects
2-(1,1-Dioxidothietan-3-yl)acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In yeast cells, acetic acid has been observed to induce stress responses and cell death, suggesting that 2-(1,1-Dioxidothietan-3-yl)acetic acid may have similar effects .
Molecular Mechanism
The molecular mechanism of 2-(1,1-Dioxidothietan-3-yl)acetic acid involves its interactions with biomolecules at the molecular level. The compound may bind to specific proteins or enzymes, altering their activity. It could act as an enzyme inhibitor or activator, depending on the context. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,1-Dioxidothietan-3-yl)acetic acid may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that acetic acid can induce cell death in yeast over time, suggesting that 2-(1,1-Dioxidothietan-3-yl)acetic acid may have similar temporal effects. Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of 2-(1,1-Dioxidothietan-3-yl)acetic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses could lead to significant changes in cellular function and metabolism. Threshold effects may be observed, where a certain dosage is required to elicit a response. Additionally, high doses of 2-(1,1-Dioxidothietan-3-yl)acetic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(1,1-Dioxidothietan-3-yl)acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by enzymes involved in sulfur metabolism, leading to the production of various metabolites. These metabolic pathways can influence the compound’s effects on cellular function and metabolic flux. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may affect the levels of specific metabolites, further modulating cellular activity .
Transport and Distribution
The transport and distribution of 2-(1,1-Dioxidothietan-3-yl)acetic acid within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Additionally, the localization and accumulation of 2-(1,1-Dioxidothietan-3-yl)acetic acid within cells can influence its efficacy and potency. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical studies .
Subcellular Localization
The subcellular localization of 2-(1,1-Dioxidothietan-3-yl)acetic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of 2-(1,1-Dioxidothietan-3-yl)acetic acid is important for elucidating its mechanism of action and optimizing its use in experimental studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidothietan-3-yl)acetic acid typically involves the formation of the thietane ring followed by oxidation to introduce the sulfone group. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The resulting thietane ring is then oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxidothietane derivative .
Industrial Production Methods
Industrial production of 2-(1,1-Dioxidothietan-3-yl)acetic acid may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Dioxidothietan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thietane ring or other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can regenerate the thietane ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different ring structure.
Thiazole derivatives: Compounds containing a sulfur and nitrogen heterocycle, similar in reactivity but with different biological properties.
Uniqueness
2-(1,1-Dioxidothietan-3-yl)acetic acid is unique due to its dioxidothietane ring structure, which imparts specific chemical reactivity and potential biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-(1,1-dioxothietan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)1-4-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHLEQUHLBHPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394319-63-1 | |
| Record name | 2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)







